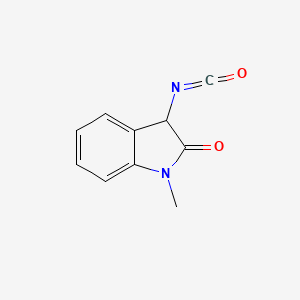

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Indoles

, a class of compounds to which “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one” belongs, are widely distributed in the natural world and have been found to possess various biological activities . They are important structural motifs in a number of natural products, pharmaceuticals, and agrochemicals .

Isocyanates

, another class of compounds present in “this compound”, are highly reactive molecules and are used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks .

Actividad Biológica

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives , which are known for their diverse biological activities. The isocyanate functional group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including this compound, exhibit significant antimicrobial properties. Studies have shown activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

| Candida albicans | Antifungal |

| Mycobacterium tuberculosis | Antitubercular |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cell lines. Notably, it has shown low hemolytic activity on red blood cells and moderate cytotoxicity against V-79 hamster fibroblast cells . This profile indicates a potential therapeutic window for further exploration in cancer treatment.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, which may contribute to their therapeutic effects. For instance, studies suggest that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 1,3-dihydro-2H-indol-2-one derivatives found that several compounds exhibited potent activity against Mycobacterium tuberculosis and other pathogens. The study utilized a range of synthetic methods to produce these derivatives and assess their biological activities .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of indole derivatives, researchers observed that while some derivatives exhibited high cytotoxicity, others like the methylol derivative showed significantly reduced toxicity. This finding suggests that structural modifications can enhance safety profiles while retaining efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one has been investigated for its potential therapeutic properties. The compound serves as a precursor for the synthesis of various indole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

Research has shown that specific derivatives of indole compounds exhibit cytotoxic activity against cancer cell lines. For instance, studies have indicated that isocyanate derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. This suggests that this compound could be a valuable intermediate in developing novel anticancer agents .

Polymer Science

Isocyanate Chemistry

As an isocyanate compound, this compound can participate in polyaddition reactions to form polyurethanes. These polymers have a wide range of applications due to their durability and flexibility.

Case Study: Polyurethane Applications

In industrial applications, isocyanate-based polymers are extensively used as adhesives, sealants, and coatings. The incorporation of this compound into polyurethane formulations can enhance specific properties such as thermal stability and mechanical strength. This has been documented in assessments where isocyanate-containing polymers were evaluated for their performance in construction materials and automotive applications .

Environmental and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Isocyanates are known to pose health risks upon exposure, including respiratory sensitization and skin irritation. Therefore, handling protocols must be established to mitigate these risks during synthesis and application.

Safety Assessment Findings

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has highlighted the importance of assessing the human health impacts of isocyanate monomers. The free isocyanate group in compounds like this compound requires careful management to ensure safe usage in industrial settings .

Summary of Applications

Propiedades

IUPAC Name |

3-isocyanato-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAMIFQOVMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.